Fumazone

Descripción

1,2-dibromo-3-chloropropane appears as a colorless liquid. Denser than water. Flash point 170°F. Boiling point 195°F. Toxic by ingestion and inhalation. Used as a pesticide and fumigant.

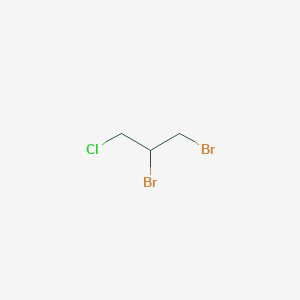

1,2-Dibromo-3-chloropropane is an organochlorine compound.

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dibromo-3-chloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEJYOJJBDISQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br2Cl | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020413 | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dibromo-3-chloropropane appears as a colorless liquid. Denser than water. Flash point 170 °F. Boiling point 195 °F. Toxic by ingestion and inhalation. Used as a pesticide and fumigant., Dense yellow or amber liquid with a pungent odor at high concentrations. [pesticide] [Note: A solid below 43 degrees F.] [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR. TECHNICAL-GRADE PRODUCT: AMBER-TO-DARK BROWN LIQUID., Dense yellow or amber liquid with a pungent odor at high concentrations., Dense yellow or amber liquid with a pungent odor at high concentrations. [pesticide] [Note: A solid below 43 °F.] | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/762 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

385 °F at 760 mmHg (NTP, 1992), 164.5 °C at 300 mm Hg, 196 °C, 384 °F | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/762 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

170 °F (NTP, 1992), 170 °F (OPEN CUP), 77 °C o.c., 170 °F (open cup), (oc) 170 °F | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/762 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), MISCIBLE IN ALIPHATIC AND AROMATIC HYDROCARBONS, MISCIBLE WITH OILS, DICHLOROPROPANE, ISOPROPYL ALCOHOL, 0.1% wt/wt in water, Miscible with acetone, In water= 1230 mg/l at 20 °C, Solubility in water, g/l at 20 °C: 1.2 (poor), 0.1% | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.08 AT 20 °C/20 °C, Relative density (water = 1): 2.1, 2.05 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/762 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.09 at 14 °C, Relative vapor density (air = 1): 8.16 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.8 mmHg at 70 °F (NTP, 1992), 0.8 [mmHg], 0.58 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 77, 0.8 mmHg | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/762 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Technical grade DBCP has been shown to contain up to 10% impurities, incl epichlorohydrin and allyl chloride. ... Epichlorohydrin is added intentionally as a stabilizer. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid when pure | |

CAS No. |

96-12-8, 67708-83-2 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, dibromochloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067708832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,2-dibromo-3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-3-chloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96K0FD4803 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/762 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

43 °F (NTP, 1992), 5 °C, 6 °C, 43 °F | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1629 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0002 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-DIBROMO-3-CHLOROPROPANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/762 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,2-Dibromo-3-chloropropane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0184.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the History of Fumazone Pesticide Use

This technical guide provides a comprehensive overview of the history, toxicology, environmental impact, and regulatory actions related to the pesticide Fumazone, with a focus on its active ingredient, dibromochloropropane (DBCP). The information is intended for researchers, scientists, and professionals in drug development and environmental health.

Introduction

This compound was the trade name for a pesticide containing the active ingredient 1,2-dibromo-3-chloropropane (DBCP).[1] Developed in the 1950s by Dow Chemical and Shell Chemical Company, it was widely used as a soil fumigant to control nematodes, microscopic worms that damage plant roots.[2][3] Its effectiveness in increasing crop yields made it a popular choice for a variety of agricultural products. However, the history of this compound is marked by the discovery of its severe adverse health effects, particularly male sterility, leading to its eventual ban in the United States and significant legal battles.[4] This guide details the scientific and historical aspects of this compound's use and its lasting legacy.

Chemical and Physical Properties

DBCP is a dense, colorless to amber liquid with a pungent odor.[1][5] It is slightly soluble in water and is a member of the organohalogen compound family.

| Property | Value |

| Chemical Formula | C₃H₅Br₂Cl |

| Molar Mass | 236.33 g/mol |

| Density | 2.05 g/mL |

| Boiling Point | 195.5 °C |

| Melting Point | 6.1 °C |

| Vapor Pressure | 0.8 mmHg (at 20 °C) |

| Solubility in Water | 0.1% |

| CAS Number | 96-12-8 |

History of Use and Application

This compound was introduced in the 1950s and gained widespread use in the United States and internationally on over 40 different crops, including pineapples, bananas, grapes, and tomatoes.[1][3][6] It was primarily used to control nematodes that affect the roots of these crops, leading to increased harvest weights.[1] Application methods included direct soil injection and addition to irrigation water.[3][7] Major manufacturers included Dow Chemical, Shell Chemical, and Occidental Chemical Company.[3] The pesticide was also marketed under other trade names such as Nemagon and Nemaset.[3] Its use was particularly prevalent on banana plantations in Central America, the Caribbean, the Philippines, and Africa.[7][8]

Toxicological Effects and Mechanism of Action

The use of this compound came to an abrupt halt in the United States after the discovery of its significant toxicological effects on humans and in animal studies.

Adverse Health Effects in Humans

In 1977, a group of workers at a pesticide production plant in California raised concerns about their inability to father children.[3] Subsequent investigations revealed that exposure to DBCP caused azoospermia (absence of sperm) and oligospermia (low sperm count), leading to infertility.[4] Further studies of agricultural workers exposed to DBCP confirmed these findings.[4] Chronic exposure has also been associated with central nervous system depression, pulmonary congestion, and gastrointestinal distress.[2]

Toxicological Studies in Animals

Prior to the discovery of its effects on humans, animal studies had already indicated the toxicity of DBCP. As early as 1961, laboratory experiments showed that DBCP caused testicular atrophy and reduced sperm quantity and quality in rodents.[3] Studies on rabbits also demonstrated a significant reduction in testes weight and seminiferous tubular diameter at specific doses.[9] The National Cancer Institute reported in 1975 that DBCP was carcinogenic in rats and mice, causing tumors in the stomach, liver, and renal tubules.[3]

Mechanism of Action and Genotoxicity

DBCP is not directly genotoxic but requires metabolic activation to exert its toxic effects. The primary pathway for this activation involves the enzyme glutathione S-transferase (GST).

Caption: Metabolic activation of DBCP to a reactive episulfonium ion, leading to DNA damage.

This reactive episulfonium ion can covalently bind to DNA, forming DNA adducts and causing single-strand breaks.[10] This DNA damage triggers cellular repair mechanisms, but if the damage is too extensive, it can lead to apoptosis (programmed cell death) or mutations, contributing to its carcinogenic and sterilizing effects.[11] Studies have shown that DBCP can cause chromosomal aberrations and is considered a mutagen.[11]

Environmental Fate and Contamination

DBCP is a persistent and mobile chemical in the environment.

Persistence in Soil and Groundwater

Due to its chemical properties, DBCP has a long residence time in soil and can readily leach into groundwater.[3] Its persistence has led to long-term contamination of soil and water sources in areas where it was heavily used.[1]

Groundwater Contamination

Widespread groundwater contamination from DBCP has been documented, particularly in agricultural areas of California.[6] In 1979, DBCP was detected in wells in the San Joaquin Valley.[8] The U.S. Environmental Protection Agency (EPA) has set a Maximum Contaminant Level (MCL) for DBCP in drinking water at 0.2 micrograms per liter (µg/L).[6] However, levels exceeding this MCL have been found in numerous public and private wells for many years after its use was discontinued.[6]

Regulatory History

The discovery of DBCP's severe health effects prompted swift regulatory action in the United States, although its use continued in other parts of the world.

References

- 1. supplysidesj.com [supplysidesj.com]

- 2. researchgate.net [researchgate.net]

- 3. Dole defends against multiple cross-border mass tort cases alleging injuries from pesticide exposure | Experience | Jones Day [jonesday.com]

- 4. mindthegap.ngo [mindthegap.ngo]

- 5. Testicular damage development in rats injected with dibromochloropropane (DBCP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DBCP and Dole, 30 Years Later [environment-hawaii.org]

- 7. Banana Workers Win $2.5M In Dole Lawsuit - CBS News [cbsnews.com]

- 8. thestkittsnevisobserver.com [thestkittsnevisobserver.com]

- 9. academic.oup.com [academic.oup.com]

- 10. openurologyandnephrologyjournal.com [openurologyandnephrologyjournal.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Chemical Properties of 1,2-Dibromo-3-chloropropane (DBCP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-dibromo-3-chloropropane (DBCP), a halogenated aliphatic hydrocarbon with the chemical formula C₃H₅Br₂Cl. Historically used as a soil fumigant and nematocide, its environmental persistence and toxicological profile have necessitated a thorough understanding of its chemical behavior. This document consolidates key data on its physicochemical properties, reactivity, and decomposition pathways. Detailed experimental protocols for its analysis are also provided, along with visualizations of its metabolic pathway and analytical workflow to support further research and risk assessment.

Physicochemical Properties

1,2-Dibromo-3-chloropropane is a dense, colorless to amber or brown liquid with a pungent odor at high concentrations.[1][2][3] It is denser than water and is sparingly soluble.[1][4] The key physicochemical properties of DBCP are summarized in the tables below, compiled from various sources.

Table 1: General and Physical Properties of 1,2-Dibromo-3-chloropropane

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅Br₂Cl | [2][3][5] |

| Molecular Weight | 236.33 g/mol | [1][3] |

| CAS Number | 96-12-8 | [3][5] |

| Appearance | Colorless liquid when pure; technical grade is amber to dark brown. | [1][6] |

| Odor | Pungent | [1][3] |

| Density | 2.05 - 2.093 g/cm³ at 20°C | [2][3][7] |

| Melting Point | 6°C (43°F) | [1][3][8] |

| Boiling Point | 195.5 - 196°C (383.9 - 385°F) at 760 mmHg | [1][3][5] |

| Flash Point | 76.7°C (170°F) (open cup) | [1][2][3] |

Table 2: Solubility and Partitioning Behavior of 1,2-Dibromo-3-chloropropane

| Property | Value | Source(s) |

| Water Solubility | 1230 mg/L at 20°C | [5][7] |

| Solubility in Organic Solvents | Miscible with methanol, ethanol, isopropyl alcohol, hydrocarbons, halogenated hydrocarbons, and oils. | [7] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 2.26 - 2.96 | [1][6][7][9] |

| Vapor Pressure | 0.1 kPa at 21°C (0.8 mmHg at 21°C) | [2][5][6] |

| Henry's Law Constant | 1.47 x 10⁻⁴ atm-m³/mol at 25°C | [7] |

Reactivity and Decomposition

1,2-Dibromo-3-chloropropane is a relatively stable compound but can undergo several chemical transformations under specific conditions.

-

Reactivity with Metals: It reacts with chemically active metals such as aluminum, magnesium, tin, and their alloys.[4][8]

-

Hydrolysis: DBCP is subject to both neutral and base-mediated hydrolysis.[8] The hydrolysis process is slow, with an estimated half-life of 141 years at pH 7 and 15°C.[10] Under alkaline conditions, the rate of hydrolysis increases.[4][8] Laboratory studies have shown that DBCP can transform into 2-bromoallyl alcohol (BAA) under conditions similar to those in situ, though field studies suggest this transformation is insignificant in controlling DBCP concentrations in groundwater.[11]

-

Photohydrolysis: Irradiation of aqueous solutions of DBCP with a medium-pressure mercury lamp leads to rapid photohydrolysis, with a half-life of 25 minutes. The primary products are 2-bromo-3-chloropropanol-1 (72%) and 1-bromo-3-chloropropanol-2 (28%), which undergo further photocatalyzed conversions to non-halogenated products.[12]

-

Biodegradation: Biodegradation of DBCP in soil is possible but is generally a slow process.[13] Some soil water cultures have been shown to convert DBCP to n-propanol, bromide, and chloride ions.[8]

-

Atmospheric Degradation: In the atmosphere, DBCP is expected to degrade through a vapor-phase reaction with photochemically produced hydroxyl radicals, with an estimated half-life of 36 days.[14]

Experimental Protocols

The determination of 1,2-dibromo-3-chloropropane in environmental samples is crucial for monitoring and risk assessment. The following sections detail the methodologies for its analysis in various matrices.

Analysis of DBCP in Water

A common method for the analysis of DBCP in drinking water is USEPA Method 504.1 , which involves microextraction followed by gas chromatography.[15][16]

-

Principle: An aqueous sample is extracted with hexane. The extract is then analyzed by capillary column gas chromatography with an electron capture detector (GC-ECD). Confirmation is typically achieved using a second, dissimilar capillary column.[16]

-

Procedure Outline:

-

Sample Collection: Collect water samples in glass vials, ensuring no headspace.

-

Extraction: Allow the sample to reach room temperature. Add a known amount of hexane to the sample vial. Shake vigorously to extract the DBCP into the hexane layer.

-

Analysis: Inject an aliquot of the hexane extract into a gas chromatograph equipped with a linearized electron capture detector.

-

Quantification: Prepare aqueous calibration standards and extract them in the same manner as the samples to create a calibration curve and compensate for extraction losses.[16]

-

Confirmation: Confirm the presence of DBCP by analyzing the extract on a second column with a different stationary phase.[17]

-

An alternative method is USEPA Method 524.3 , which utilizes purge and trap sample concentration followed by gas chromatography/mass spectrometry (GC/MS).[15]

-

Principle: Volatile organic compounds are purged from the water sample with an inert gas and trapped on a sorbent material. The trap is then heated, and the desorbed compounds are introduced into a GC/MS for separation and detection.[15]

-

Advantages: This method is simpler as it requires no sample preparation and offers the high selectivity of mass spectrometric detection.[15]

Analysis of DBCP in Air

A methodology for determining DBCP in ambient air involves trapping on a solid sorbent followed by solvent elution and gas chromatographic analysis.[18]

-

Principle: A known volume of air is drawn through a tube containing a sorbent material, such as Chromosorb 101, to trap the DBCP. The trapped analyte is then eluted with a solvent, and the eluate is analyzed by GC-ECD.[18]

-

Procedure Outline:

-

Sampling: Use a calibrated air sampling pump to draw air through a Chromosorb 101 sorbent tube at a known flow rate for a specified time.

-

Elution: Desorb the DBCP from the sorbent material using a suitable solvent (e.g., hexane).

-

Analysis: Inject an aliquot of the eluate into a GC-ECD for quantification.

-

Recovery: Determine the desorption efficiency by analyzing spiked sorbent tubes. Recoveries of greater than 90% have been reported.[18]

-

Visualizations

The following diagrams illustrate key processes related to 1,2-dibromo-3-chloropropane.

References

- 1. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-DIBROMO-3-CHLOROPROPANE | Occupational Safety and Health Administration [osha.gov]

- 3. 1,2-Dibromo-3-chloropropane - Wikipedia [en.wikipedia.org]

- 4. 1,2-DIBROMO-3-CHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. epa.gov [epa.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. 1,2-Dibromo-3-chloropropane CAS#: 96-12-8 [m.chemicalbook.com]

- 9. Table 1, Properties of 1,2-Dibromo-3-chloropropane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evaluation of processes affecting 1,2-dibromo-3-chloropropane (DBCP) concentrations in ground water in the eastern San Joaquin Valley, California: Analysis of chemical data and ground-water flow and transport simulations | U.S. Geological Survey [usgs.gov]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. ysi.com [ysi.com]

- 16. nemi.gov [nemi.gov]

- 17. NEMI Method Summary - D5316 [nemi.gov]

- 18. tandfonline.com [tandfonline.com]

The Toxicology of Dibromochloropropane (DBCP) in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dibromo-3-chloropropane (DBCP) is a halogenated hydrocarbon that was extensively used as a soil fumigant and nematocide. Despite its efficacy in agriculture, its use was largely discontinued in the United States in the late 1970s due to mounting evidence of its severe toxicity in mammals.[1] This technical guide provides a comprehensive overview of the toxicology of DBCP in mammals, with a focus on its reproductive and carcinogenic effects. It details the mechanisms of toxicity, metabolic pathways, and the impact on various organ systems. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by consolidating quantitative toxicological data, outlining key experimental protocols, and visualizing complex biological pathways.

Introduction

DBCP is a colorless to pale yellow liquid with a pungent odor.[2] Its primary use was in agriculture to control nematodes in a variety of crops.[3] However, its chemical properties, including persistence in soil and groundwater, have led to prolonged environmental contamination.[4] The discovery of DBCP-induced infertility in male pesticide factory workers was a sentinel event that spurred intensive toxicological investigation.[5] Subsequent studies in laboratory animals have confirmed its potent reproductive and carcinogenic hazards.[3] This guide synthesizes the current understanding of DBCP toxicology to inform future research and risk assessment.

Reproductive Toxicity

The most well-documented adverse effect of DBCP in mammals is its profound impact on the male reproductive system, leading to dose-dependent testicular atrophy, reduced sperm counts (oligospermia), and absence of sperm (azoospermia).[6][7]

Effects on Spermatogenesis

DBCP directly targets the germinal epithelium of the seminiferous tubules, leading to the depletion of spermatocytes and spermatids.[6] Histopathological examinations of testes from DBCP-exposed animals reveal vacuolization of Sertoli cells, sloughing of germinal cells, and the presence of multinucleated giant cells.[5][6]

Hormonal Effects

Exposure to DBCP can lead to alterations in the endocrine system. Studies in rats have shown that DBCP administration can cause a decrease in serum testosterone levels, while levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) are often elevated, suggesting a compensatory response to testicular damage.[8][9]

Quantitative Data on Reproductive Toxicity

The following table summarizes key quantitative data from reproductive toxicity studies of DBCP in male mammals.

| Species | Route of Exposure | Dose/Concentration | Duration of Exposure | Key Reproductive Effects | Reference |

| Rabbit | Inhalation | 1 ppm | 14 weeks (6h/day, 5d/week) | Moderate testicular atrophy (~50% reduction in size), decreased sperm count | [10] |

| Rabbit | Inhalation | 10 ppm | 8 weeks (6h/day, 5d/week) | Severe testicular atrophy, infertility | [10] |

| Rabbit | Oral (drinking water) | 1.9 mg/kg/day | 10 weeks (5d/week) | Abnormal sperm morphology | [11] |

| Rabbit | Oral (drinking water) | 7.5 mg/kg/day | 10 weeks (5d/week) | Decreased mean seminiferous tubular diameter | [11] |

| Rabbit | Oral (drinking water) | 15 mg/kg/day | 10 weeks (5d/week) | Decreased testis weights and sperm production, increased FSH levels | [11] |

| Rat | Subcutaneous | 50 mg/kg (single dose) | 4 weeks | Reduced testes and accessory gland weights, reduced epididymal sperm count | [6] |

| Rat | Injection | 25 mg/kg | 6 months | Reduced testes, prostate, and seminal vesicle weights; elevated serum LH and FSH; reduced serum testosterone | [8][9] |

Carcinogenicity

DBCP is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[2] Animal studies have demonstrated that DBCP is a multi-organ carcinogen, inducing tumors at various sites depending on the route of exposure.

Oral Exposure

Oral administration of DBCP to rats and mice has been shown to induce squamous cell carcinomas of the forestomach.[2] In female rats, oral exposure also led to an increased incidence of mammary gland adenocarcinomas.[2][11]

Inhalation Exposure

Inhalation of DBCP has been linked to tumors in the respiratory tract and other organs. In both rats and mice, inhalation exposure resulted in an increased incidence of nasal cavity tumors.[2][12] Additionally, mice exposed via inhalation showed an increased incidence of lung tumors.[12] In female rats, an increased incidence of tumors of the pharynx and adrenal gland cortical adenomas was observed.[2][12]

Quantitative Data on Carcinogenicity

The following table summarizes the tumor incidence data from a two-year inhalation bioassay of DBCP conducted by the National Toxicology Program.[12]

| Species | Sex | Exposure Concentration (ppm) | Site | Tumor Type | Incidence |

| Rat (F344) | Male | 0.6 | Nasal Cavity | Squamous Cell Carcinoma | 2/50 |

| Rat (F344) | Male | 3.0 | Nasal Cavity | Squamous Cell Carcinoma | 26/49 |

| Rat (F344) | Female | 0.6 | Nasal Cavity | Squamous Cell Carcinoma | 1/50 |

| Rat (F344) | Female | 3.0 | Nasal Cavity | Squamous Cell Carcinoma | 25/50 |

| Rat (F344) | Male | 3.0 | Tongue | Squamous Cell Papilloma/Carcinoma | 9/49 |

| Rat (F344) | Female | 3.0 | Tongue | Squamous Cell Papilloma/Carcinoma | 10/50 |

| Rat (F344) | Female | 3.0 | Adrenal Gland | Cortical Adenoma | 11/49 |

| Mouse (B6C3F1) | Male | 3.0 | Nasal Cavity | Adenocarcinoma/Carcinoma | 7/49 |

| Mouse (B6C3F1) | Female | 3.0 | Nasal Cavity | Adenocarcinoma/Carcinoma | 11/49 |

| Mouse (B6C3F1) | Male | 3.0 | Lung | Alveolar/Bronchiolar Adenoma/Carcinoma | 21/49 |

| Mouse (B6C3F1) | Female | 3.0 | Lung | Alveolar/Bronchiolar Adenoma/Carcinoma | 19/49 |

Genotoxicity

DBCP is a genotoxic agent, capable of inducing DNA damage, gene mutations, and chromosomal aberrations.[3] Its genotoxicity is a key mechanism underlying its carcinogenic and reproductive effects.

DNA Damage

DBCP and its metabolites can directly interact with DNA, leading to the formation of DNA adducts and single-strand breaks.[13] The genotoxic effects of DBCP are often more pronounced in target tissues such as the testes.

Metabolism and Mechanism of Toxicity

The toxicity of DBCP is largely dependent on its metabolic activation to reactive intermediates. The primary pathways for DBCP metabolism involve cytochrome P450 (CYP) enzymes and glutathione S-transferases (GSTs).

Metabolic Activation

DBCP is initially oxidized by CYP enzymes, primarily in the liver, to form reactive epoxides.[4] These epoxides are highly electrophilic and can covalently bind to cellular macromolecules, including DNA, RNA, and proteins, leading to cellular damage.

Detoxification

The reactive epoxide intermediates can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by GSTs.[4] This conjugation reaction forms a less toxic, more water-soluble compound that can be excreted from the body. However, the balance between metabolic activation and detoxification can influence the overall toxicity of DBCP.

Oxidative Stress

Recent studies suggest that DBCP can induce oxidative stress in testicular cells, leading to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[12] This oxidative stress can damage cellular components and contribute to germ cell apoptosis.

Signaling Pathways

The toxic effects of DBCP are mediated through the disruption of several key cellular signaling pathways.

Metabolic Activation and Detoxification Pathway

DBCP-Induced Testicular Toxicity Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mutagenicity, carcinogenicity and reproductive effects of dibromochloropropane (DBCP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchtweet.com [researchtweet.com]

- 5. Ultrastructure of testicular cells in rats treated with dibromochloropropane (DBCP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Testicular damage development in rats injected with dibromochloropropane (DBCP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gonadotoxic Effects of DBCP: A Historical Review and Current Concepts [openurologyandnephrologyjournal.com]

- 8. Effects of 1,2-dibromo-3-chloropropane on male reproductive function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of dibromochloropropane (DBCP) on the hormone receptors of the male rat reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cryoletters.org [cryoletters.org]

- 11. Use of quantitative testicular histology to assess the effect of dibromochloropropane (DBCP) on reproduction in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. USP15 participates in DBP-induced testicular oxidative stress injury through regulating the Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DBP-induced endoplasmic reticulum stress in male germ cells causes autophagy, which has a cytoprotective role against apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Use of Fumazone in Agriculture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumazone, a commercial soil fumigant, was widely used in agriculture from the mid-1950s until its ban in the late 1970s in the United States.[1][2] Its active ingredient, 1,2-dibromo-3-chloropropane (DBCP), proved highly effective as a nematicide, significantly boosting crop yields by controlling parasitic nematodes that damage plant roots.[1][2] However, the economic benefits of this compound were overshadowed by severe human health and environmental consequences, leading to its eventual prohibition for most agricultural applications.[1][2][3] This technical guide provides an in-depth review of the historical use of this compound, focusing on its chemical properties, application, efficacy, and the scientific evidence that led to its ban.

Chemical and Physical Properties of the Core Active Ingredient: 1,2-Dibromo-3-chloropropane (DBCP)

This compound's active ingredient is the organochlorine compound 1,2-dibromo-3-chloropropane (DBCP).[1] It is a dense, colorless to amber or brown liquid with a pungent odor.[1] The lipophilic nature of DBCP allows it to readily penetrate soil and biological membranes.[2][3]

| Property | Value |

| Chemical Formula | C₃H₅Br₂Cl |

| Molar Mass | 236.33 g/mol |

| Appearance | Dense, colorless to amber or brown liquid |

| Odor | Pungent |

| Density | 2.05 g/mL |

| Melting Point | 6.1 °C |

| Boiling Point | 195.5 °C |

| Solubility in Water | 0.1% |

| Vapor Pressure | 0.8 mmHg (at 20 °C) |

Agricultural Applications and Efficacy

This compound was registered for use on over 40 different crops in the United States.[1] It was primarily used as a soil fumigant to control nematodes, which are microscopic roundworms that can cause significant damage to plant roots, leading to stunted growth and reduced crop yields.

Application Methods

This compound was typically applied to the soil before planting. Common application methods included:

-

Soil Injection: The liquid fumigant was injected into the soil using chisel-type applicators.[4]

-

Soil Drenching: The fumigant, emulsified in water, was applied to the soil surface and then drenched with additional water to facilitate its movement into the root zone.[3][5]

-

Irrigation Water Application: this compound was sometimes introduced into irrigation water to be distributed across the field.

The efficacy of this compound was influenced by several factors, including soil type, temperature, moisture, and the depth of application.[6]

Quantitative Efficacy Data

Numerous studies demonstrated the high efficacy of DBCP in controlling nematode populations and increasing crop yields.

| Crop | Target Pest | Application Rate | Efficacy | Reference |

| Citrus | Tylenchulus semipenetrans | 73.5 kg/ha | 87-93% nematode control at 30-60 cm depth | [7] |

| Citrus | Tylenchulus semipenetrans | 88 kg/ha | 95-100% nematode control at 30-60 cm depth | [7] |

| Tomato | Meloidogyne incognita | 2.5 - 40 µg/mL drench | Decreased nematode populations and increased fruitfulness | [3][5] |

| Soybeans | Meloidogyne incognita and Hoplolaimus columbus | 13.6 kg a.i./ha | Effective control of M. incognita and increased yields | [8] |

Toxicity and Adverse Health Effects

The widespread use of this compound raised significant concerns due to its toxicity to humans and its persistence in the environment.

Human Health Effects

The most well-documented adverse health effect of DBCP exposure in humans is male reproductive toxicity, specifically causing oligospermia (low sperm count) and azoospermia (absence of sperm), leading to infertility.[3][9] This was first observed in workers at a chemical plant producing DBCP.[3] In addition to its effects on male fertility, DBCP is also classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA).[10] Animal studies have shown that DBCP can induce a variety of tumors.[7][9] Acute exposure can lead to central nervous system depression, pulmonary congestion, and gastrointestinal distress.[10]

Environmental Fate and Persistence

DBCP is a persistent organic pollutant.[2][3] Its chemical stability and low water solubility contribute to its long half-life in soil and groundwater.[11] Once in the subsurface, it can slowly leach into groundwater, leading to long-term contamination of drinking water sources.[11] Studies in California's Central Valley have detected DBCP in groundwater decades after its use was discontinued.[11] The half-life of DBCP in an aquifer with a temperature of 15°C is estimated to be 141 years.

Experimental Protocols

Analysis of DBCP Residues in Soil (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for the extraction and cleanup of pesticide residues from food and environmental matrices.

Methodology:

-

Sample Extraction: A homogenized soil sample (e.g., 10 g) is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent.

-

Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to the tube to induce liquid-liquid partitioning and drive the pesticides into the acetonitrile layer.

-

Centrifugation: The tube is shaken vigorously and then centrifuged to separate the acetonitrile layer from the aqueous and solid phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components.

-

Analysis: The final extract is analyzed by gas chromatography-mass spectrometry (GC-MS) for the quantification of DBCP.[1][3]

Animal Toxicology Study: Assessment of Reproductive Toxicity in Rats

This protocol outlines a typical study to assess the reproductive toxicity of DBCP in male rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Dosing: Animals are administered DBCP via gavage or injection. A range of doses is typically tested, along with a control group receiving the vehicle only.

-

Observation Period: The animals are observed for a specified period for any signs of toxicity.

-

Semen Analysis: At the end of the study, semen samples are collected to evaluate sperm count, motility, and morphology.

-

Hormone Analysis: Blood samples are collected to measure levels of reproductive hormones such as testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).

-

Histopathology: The testes and other reproductive organs are collected, weighed, and examined histologically for any pathological changes, such as seminiferous tubule atrophy.[12][13]

Signaling Pathways and Experimental Workflows

Molecular Mechanism of DBCP Toxicity

The genotoxicity of DBCP is attributed to its metabolic activation into a reactive intermediate.

References

- 1. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fumigation [cropprotectionhub.omafra.gov.on.ca]

- 5. researchgate.net [researchgate.net]

- 6. Soil Fumigation [cms.ctahr.hawaii.edu]

- 7. Reproductive toxicity and pharmacokinetics of di-n-butyl phthalate (DBP) following dietary exposure of pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.flvc.org [journals.flvc.org]

- 9. ysi.com [ysi.com]

- 10. Gonadotoxic Effects of DBCP: A Historical Review and Current Concepts [openurologyandnephrologyjournal.com]

- 11. uoguelph.ca [uoguelph.ca]

- 12. scispace.com [scispace.com]

- 13. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Fumazone: A Technical Analysis of 1,2-Dibromo-3-chloropropane (DBCP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the active ingredient in the product formerly known as Fumazone: 1,2-Dibromo-3-chloropropane (DBCP). The document details its chemical properties, mechanism of toxicity, and the experimental protocols used to assess its effects.

Core Active Ingredient and Chemical Properties

The primary active ingredient in this compound is 1,2-Dibromo-3-chloropropane, a synthetic organic compound.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 1,2-Dibromo-3-chloropropane |

| Common Synonyms | DBCP, Nemagon, this compound |

| Chemical Formula | C3H5Br2Cl |

| Molecular Weight | 236.33 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent |

| Boiling Point | 196 °C |

| Water Solubility | 1000 mg/L at 20 °C |

| Primary Use | Soil fumigant, nematicide |

Mechanism of Action and Toxicological Profile

1,2-Dibromo-3-chloropropane (DBCP) is a potent genotoxic and carcinogenic agent. Its toxicity is primarily mediated through metabolic activation. The two main pathways for bioactivation are cytochrome P450-mediated oxidation and glutathione S-transferase (GST)-mediated conjugation.

Cytochrome P450 Pathway: The cytochrome P450 enzyme system oxidizes DBCP, leading to the formation of reactive electrophilic intermediates. These intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to cellular damage and mutations.

Glutathione Conjugation Pathway: DBCP can also be conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases. This process can lead to the formation of a reactive episulfonium ion, which is a potent DNA-alkylating agent. This pathway is particularly significant in the testes, contributing to the compound's pronounced reproductive toxicity.

The genotoxic effects of DBCP have been demonstrated in numerous studies, showing that it can induce DNA damage, gene mutations, and chromosomal aberrations. Its carcinogenic potential has been confirmed in animal studies, with findings of tumors in various organs, including the stomach, lungs, and mammary glands.

A significant toxicological outcome of DBCP exposure is male reproductive toxicity, characterized by testicular atrophy and a reduction in sperm count.

Quantitative Toxicological Data

The following table summarizes key quantitative data from toxicological studies of DBCP.

| Metric | Species | Route | Value |

| LD50 | Rat | Oral | 170-350 mg/kg |

| LD50 | Mouse | Oral | 260-410 mg/kg |

| LD50 | Rabbit | Dermal | 1400 mg/kg |

| Carcinogenicity | Rat (female) | Oral | Increased incidence of mammary gland adenocarcinomas |

| Carcinogenicity | Rat and Mouse | Inhalation | Increased incidence of tumors in the nasal cavity, tongue, and lungs |

Experimental Protocols

The assessment of DBCP's toxicity and genotoxicity relies on a battery of standardized tests. The following are summaries of key experimental protocols based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

OECD 451: Carcinogenicity Studies

This guideline details the long-term assessment of a substance's carcinogenic potential in rodents.[1][2][3][4][5][6]

-

Objective: To observe test animals for a major portion of their life span for the development of neoplastic lesions after exposure to the test substance.

-

Test Animals: Typically rats or mice, with at least 50 males and 50 females per group.

-

Procedure:

-

Dose Selection: At least three dose levels are used, plus a control group. The highest dose should induce minimal toxicity without significantly altering the lifespan.

-

Administration: The test substance is administered daily, usually through the diet, drinking water, or by gavage, for a period of 18-24 months.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Pathology: At the end of the study, all animals undergo a full necropsy. All organs and tissues are examined macroscopically, and tissues are preserved for histopathological evaluation.

-

-

Endpoint: The incidence, type, and location of tumors in the treated groups are compared to the control group.

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is used to detect gene mutations induced by a chemical.[7][8][9][10]

-